molecular formula C8H8FNO2 B13145516 4-Amino-3-fluoro-2-methylbenzoic acid

4-Amino-3-fluoro-2-methylbenzoic acid

Cat. No.: B13145516
M. Wt: 169.15 g/mol
InChI Key: XOBXPIMHWZTELU-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-2-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an amino group, a fluoro substituent, and a methyl group attached to a benzene ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-fluoro-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 2-methylbenzoic acid to introduce a nitro group, followed by reduction to form the amino group. The fluorination step can be carried out using electrophilic fluorination reagents such as Selectfluor. The overall reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to form the amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like bromine (Br2) in the presence of iron (Fe) as a catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Amino-3-fluoro-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential use in the development of pharmaceutical drugs, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro substituent can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carboxylic acid group can participate in ionic interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-fluoro-2-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the amino, fluoro, and methyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

4-amino-3-fluoro-2-methylbenzoic acid

InChI

InChI=1S/C8H8FNO2/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3H,10H2,1H3,(H,11,12)

InChI Key

XOBXPIMHWZTELU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)N)C(=O)O

Origin of Product

United States

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